2,2-Dibutyl-1,3,2-dithiastanninane
Description
Historical Perspectives and Evolution of Organotin Chemistry
The journey of organotin chemistry began in the mid-19th century. In 1849, Edward Frankland isolated diethyltin (B15495199) diiodide, marking the first synthesis of an organotin compound. lupinepublishers.comwikipedia.org Shortly after, in 1852, Löwig's work on the reaction of alkyl halides with a tin-sodium alloy is often cited as the formal beginning of this chemical discipline. lupinepublishers.comlupinepublishers.com The early 20th century saw significant advancements, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org
The industrial significance of organotin compounds surged in the 1940s and 1950s with their application as stabilizers for polyvinyl chloride (PVC). lupinepublishers.comlupinepublishers.com This discovery spurred a rapid expansion of research and commercial use. lupinepublishers.com Key figures like van der Kerk and his colleagues in the Netherlands played a pivotal role in this development. lupinepublishers.comlupinepublishers.com By the mid-20th century, thousands of organotin compounds had been synthesized, finding applications as biocides, catalysts, and in materials science. ontosight.ai
Classification of Organotin Compounds with Emphasis on Heterocyclic Architectures
Organotin compounds are broadly classified based on the number of organic groups attached to the tin atom, leading to tetra-, tri-, di-, and mono-organotin categories. tuvsud.comwebflow.com The general formula is R_nSnX_{4-n}, where 'R' is an organic substituent and 'X' is typically a halide, oxide, or other anionic group. gelest.com The nature and number of these groups significantly influence the compound's chemical and physical properties. gelest.com
A fascinating subclass of organotin compounds is the heterocyclic architectures, where the tin atom is part of a ring structure. These can be further categorized based on the other atoms in the ring. When the ring contains atoms other than carbon and tin, they are termed heterocyclic. The reactivity and applications of these compounds are dictated by the stability of the C-Sn bond, the lability of the other groups attached to tin, and the tin atom's ability to expand its coordination number beyond the usual four. gelest.com
Structural Diversity and Significance of Organotin Dithiacycles
Organotin dithiacycles are heterocyclic compounds containing a tin atom and two sulfur atoms within the ring structure. The Sn-S bond is a key reactive component in these molecules. wikipedia.org These compounds exhibit considerable structural diversity depending on the ring size and the organic substituents on the tin atom.
The coordination number of the tin atom in these structures can be greater than four, a phenomenon attributed to the availability of empty 5d orbitals. gelest.com This ability to form hypercoordinated species is a significant aspect of their chemistry. wikipedia.org Diorganotin dithiolates, with the general formula R₂Sn(SR')₂, are a prominent class of organotin compounds used as PVC stabilizers, where they function by removing allylic chloride groups and absorbing hydrogen chloride. wikipedia.org
Contextualizing 2,2-Dibutyl-1,3,2-dithiastanninane within Organotin Sulfur Chemistry
This compound belongs to the family of organotin dithiacycles. Specifically, it is a six-membered heterocyclic ring containing one tin atom, two sulfur atoms, and three carbon atoms. The tin atom is bonded to two butyl groups. Organotin sulfur compounds, including dithiacycles, are generally less susceptible to hydrolysis than their oxygen-containing counterparts like tin alkoxides. gelest.com
The synthesis of such compounds often involves the reaction of an organotin oxide or chloride with a dithiol. gelest.com The study of these sulfur-containing organotin compounds is crucial for understanding their potential applications, for instance, as precursors for the synthesis of tin sulfide (B99878) nanoparticles. rsc.org
Scope and Research Significance of this compound
The research significance of this compound and related compounds lies in their fundamental chemical properties and potential applications. Investigations into their structure, bonding, and reactivity provide valuable insights into the broader field of organotin chemistry. For example, studies on similar dioxastannolens (oxygen-containing rings) have shown that these molecules can exist as associated species in the solid state or in concentrated solutions, while monomers are present in dilute solutions. rsc.org Understanding these associative properties is key to controlling their reactivity.
Furthermore, the thermal decomposition of sulfur-containing organotin compounds is a promising route for producing phase-pure tin sulfide (SnS), a semiconductor material with potential applications in electronics and photovoltaics. rsc.org The specific properties of this compound, such as its decomposition pathway, could offer advantages in the controlled synthesis of such nanomaterials.
Detailed Research Findings
While specific detailed research findings exclusively on this compound are not extensively available in the public domain, we can infer its properties and reactivity based on general principles of organotin sulfur chemistry and data for analogous compounds.
Interactive Data Table: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,2-Dibutyl-1,3,2-dioxastannolane | 3590-59-8 | C₁₀H₂₂O₂Sn | 292.99 | 231-236 |
| 2,2-Dibutyl-1,3-propanediol | 24765-57-9 | C₁₁H₂₄O₂ | 188.31 | 41-43 |
| 2,2-dibutyl-1,3-dithiane | 76467-38-4 | C₁₂H₂₄S₂ | 232.449 | N/A |
Properties
IUPAC Name |
2,2-dibutyl-1,3,2-dithiastanninane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.C3H8S2.Sn/c2*1-3-4-2;4-2-1-3-5;/h2*1,3-4H2,2H3;4-5H,1-3H2;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTLNLSQOCQENN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]1(SCCCS1)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24S2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20526858 | |
| Record name | 2,2-Dibutyl-1,3,2-dithiastanninane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20526858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7191-32-4 | |
| Record name | 2,2-Dibutyl-1,3,2-dithiastanninane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20526858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,2 Dibutyl 1,3,2 Dithiastanninane and Analogues
Direct Synthetic Routes to 2,2-Dibutyl-1,3,2-dithiastanninane
Direct synthesis represents the most common and straightforward approach to obtaining this compound. This method involves the condensation reaction between a dibutyltin (B87310) species and 1,3-propanedithiol (B87085).
Precursor Material Selection and Preparation
The primary precursors for the direct synthesis of this compound are a dibutyltin source and 1,3-propanedithiol.
Dibutyltin Precursors:
Dibutyltin Dichloride (Bu₂SnCl₂): This is a frequently used precursor due to its commercial availability and reactivity. nih.gov It is a white crystalline solid soluble in many organic solvents.
Dibutyltin Oxide (Bu₂SnO): This is another common precursor, often preferred when avoidance of acidic byproducts is desired. It is a white, amorphous powder that is generally insoluble in common organic solvents but reacts in the presence of a suitable dithiol.
Dithiol Ligand:
1,3-Propanedithiol (HS(CH₂)₃SH): This dithiol is the key building block for forming the six-membered dithiastanninane ring. wikipedia.org It is a commercially available, colorless liquid with a characteristic unpleasant odor.
The purity of these precursors is crucial for achieving a high yield of the final product and minimizing side reactions. It is standard practice to use reagents of high analytical grade and to purify them if necessary before use.
Reaction Conditions and Solvent Systems
The reaction conditions for the synthesis of this compound are dependent on the chosen dibutyltin precursor.
From Dibutyltin Dichloride:
When dibutyltin dichloride is used, the reaction with 1,3-propanedithiol generates hydrogen chloride (HCl) as a byproduct. To neutralize this acid and drive the reaction to completion, a base is typically added.
Reaction: Bu₂SnCl₂ + HS(CH₂)₃SH + 2 Base → (C₄H₉)₂Sn(SCH₂CH₂CH₂S) + 2 Base·HCl
Base: Tertiary amines, such as triethylamine (B128534) (Et₃N), are commonly employed as they are effective HCl scavengers and their hydrochloride salts are often easily removed from the reaction mixture.
Solvent: The reaction is typically carried out in an inert organic solvent in which the reactants are soluble. Common choices include methanol, ethanol, or chlorinated solvents like dichloromethane. nih.gov
From Dibutyltin Oxide:
The reaction of dibutyltin oxide with 1,3-propanedithiol produces water as the only byproduct. orientjchem.org To facilitate the reaction, which is often heterogeneous due to the low solubility of dibutyltin oxide, azeotropic removal of water is a common strategy.
Reaction: Bu₂SnO + HS(CH₂)₃SH → (C₄H₉)₂Sn(SCH₂CH₂CH₂S) + H₂O
Solvent: A solvent that forms an azeotrope with water, such as benzene (B151609) or toluene, is used. The reaction is typically performed at reflux using a Dean-Stark apparatus to continuously remove the water as it is formed, thereby driving the equilibrium towards the product.
Optimization of Reaction Parameters for Yield and Purity
Maximizing the yield and purity of this compound requires careful control of several reaction parameters:
Stoichiometry: The use of equimolar amounts of the dibutyltin precursor and 1,3-propanedithiol is crucial. An excess of either reactant can lead to the formation of side products and complicate the purification process.
Reaction Temperature: The reaction temperature is typically dictated by the boiling point of the chosen solvent, especially when azeotropic water removal is employed. For reactions involving dibutyltin dichloride, the temperature can be adjusted to control the reaction rate.
Reaction Time: The reaction time can vary depending on the specific reactants and conditions. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time to ensure complete conversion of the starting materials.
Purification: After the reaction is complete, the crude product is typically isolated by removing the solvent under reduced pressure. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. To effectively remove organotin impurities, the silica gel can be mixed with a small percentage of powdered anhydrous potassium fluoride (B91410) or potassium carbonate.
Indirect Synthetic Pathways via Intermediate Organotin Compounds
While direct synthesis is the most common approach, indirect methods can also be employed for the synthesis of this compound and its analogues. These pathways often involve the initial preparation of a functionalized ligand or a different organotin intermediate.
Functionalization of Dithiol Ligands
In some instances, the 1,3-propanedithiol ligand can be functionalized prior to its reaction with the dibutyltin precursor. This approach allows for the introduction of specific substituents onto the heterocyclic ring, leading to the formation of analogues of this compound with tailored properties. The functionalization can involve reactions at the carbon backbone of the dithiol. Once the desired functionalized dithiol is prepared, it can then be reacted with either dibutyltin dichloride or dibutyltin oxide under conditions similar to those described for the direct synthesis.
Transmetallation and Exchange Reactions
Transmetallation reactions offer an alternative route to organotin compounds. uobabylon.edu.iq In the context of synthesizing this compound, a pre-formed metal-dithiolate complex could potentially undergo a reaction with a dibutyltin compound, resulting in the transfer of the dithiolate ligand to the tin center.
General Transmetallation Reaction: M-(SCH₂CH₂CH₂S) + Bu₂SnX₂ → (C₄H₉)₂Sn(SCH₂CH₂CH₂S) + MX₂ (where M is another metal and X is a halide or other leaving group)
Mechanistic Insights into 1,3,2-Dithiastanninane Ring Formation
The formation of the 1,3,2-dithiastanninane ring is predominantly achieved through a condensation reaction between an organotin oxide, such as dibutyltin oxide, and a 1,3-dithiol, typically 1,3-propanedithiol. While the precise mechanism for this specific reaction is not extensively detailed in the literature, it can be inferred from the well-documented reactions of organotin oxides with diols, which proceed via a similar pathway to form 1,3,2-dioxastanninane analogues.
The reaction is understood to initiate with the nucleophilic sulfur atoms of the dithiol coordinating to the electrophilic tin atom within the polymeric structure of dibutyltin oxide. Dibutyltin oxide does not exist as a simple monomer but rather as a coordination polymer, [-(Bu)2Sn-O-]-n, where tin and oxygen atoms are bridged. The reaction likely commences with the cleavage of these tin-oxygen bonds.
The proposed mechanistic steps are as follows:
Coordination and Initial Attack: One of the thiol (-SH) groups of 1,3-propanedithiol attacks a tin atom in the dibutyltin oxide polymer. This step involves the coordination of the sulfur to the tin center.
Proton Transfer and Water Elimination: A proton is transferred from the attacking thiol group to an adjacent oxygen atom of the tin oxide. This forms a hydroxyl group on the tin and a tin-sulfur bond (Sn-S). The resulting intermediate is unstable and readily eliminates a molecule of water, which is the sole byproduct of the reaction.
Intramolecular Cyclization: The second thiol group on the propane (B168953) backbone, now in close proximity due to the initial bond formation, performs an intramolecular nucleophilic attack on the same tin atom.
Ring Closure: Similar to the first step, this is followed by another proton transfer and elimination of a water molecule, leading to the formation of the second Sn-S bond and the closure of the stable six-membered 1,3,2-dithiastanninane ring.
The driving force for this reaction is the formation of the thermodynamically stable cyclic dithiastanninane structure and the liberation of water. The reaction is typically carried out by heating the reactants in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the product.
Atom Economy and Green Chemistry Considerations in Synthesis
The synthesis of this compound from dibutyltin oxide and 1,3-propanedithiol is a prime example of a condensation reaction with favorable green chemistry attributes, particularly concerning atom economy. Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.netresearchgate.netamericanelements.com
The balanced chemical equation for the synthesis is:
(C₄H₉)₂SnO + HS(CH₂)₃SH → C₁₁H₂₄S₂Sn + H₂O
To evaluate the atom economy, the molecular weights of the reactants and the desired product are considered.
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| Dibutyltin oxide | C₈H₁₈OSn | 248.94 | Reactant |
| 1,3-Propanedithiol | C₃H₈S₂ | 108.23 | Reactant |
| This compound | C₁₁H₂₄S₂Sn | 339.15 | Product |
| Water | H₂O | 18.02 | Byproduct |
The percent atom economy is calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Calculation:
Sum of Molecular Weights of Reactants = 248.94 g/mol + 108.23 g/mol = 357.17 g/mol
Molecular Weight of Desired Product = 339.15 g/mol
% Atom Economy = (339.15 / 357.17) x 100 ≈ 94.96%
This high atom economy of approximately 95% is a significant advantage from a green chemistry perspective. It indicates that the vast majority of the mass of the reactants is converted into the final product, with only a small amount generating waste. The only byproduct is water, which is environmentally benign. Such high efficiency minimizes waste generation at the source, reducing the need for costly and environmentally taxing separation and waste treatment processes. americanelements.com This aligns with the core principles of green chemistry, which advocate for the design of chemical processes that maximize the incorporation of all materials used into the final product. researchgate.net
Advanced Structural Elucidation and Spectroscopic Characterization of 2,2 Dibutyl 1,3,2 Dithiastanninane
Single-Crystal X-ray Diffraction Analysis
Detailed X-ray crystallographic data for 2,2-Dibutyl-1,3,2-dithiastanninane is not extensively reported in the surveyed scientific literature. However, a robust understanding of its solid-state structure can be constructed by analyzing data from analogous organotin compounds, particularly those containing dibutyltin (B87310) moieties and sulfur ligands.
The core of this compound is the six-membered S-CH₂-CH₂-CH₂-S-Sn ring. Like other six-membered rings such as cyclohexane, this dithiastanninane ring is not planar. It is expected to adopt a flexible conformation to minimize steric and torsional strain. The most likely conformations are the chair and twist-boat forms. libretexts.orglibretexts.org
In monosubstituted cyclohexanes, substituents generally prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. mdpi.com For the dithiastanninane ring, the two butyl groups are fixed to the tin atom, and the ring itself will adopt the most energetically favorable conformation. The chair conformation typically represents the ground state for six-membered rings, but the presence of heteroatoms (two sulfur and one tin) and the bulky butyl groups can influence the energy landscape, making twist-boat or other intermediate conformations accessible. libretexts.orgnih.gov Conformational analysis of related 1,3-difluorinated alkanes and 1,5-diaryl-3-oxo-1,4-pentadiene derivatives highlights how substituents and chain composition dictate the preferred spatial arrangement. nih.govresearchgate.net
In the absence of intermolecular interactions, the tin (Sn) atom in this compound is expected to be in a tetracoordinate state. The coordination geometry would be a distorted tetrahedron, defined by the two sulfur atoms of the dithiastanninane ring and the two α-carbon atoms of the n-butyl groups.
However, a common feature in organotin chemistry is the tendency of tin to expand its coordination number beyond four. In the solid state, it is highly probable that weak intermolecular Sn···S interactions occur between adjacent molecules. This would lead to a higher coordination number for the tin atom, likely resulting in a distorted trigonal bipyramidal (penta-coordinate) or even an octahedral (hexa-coordinate) environment. Such secondary contacts can lead to the formation of chain-like arrangements in the crystal lattice.
The precise bond lengths and angles for this compound would be definitively determined by X-ray crystallography. Based on data from analogous compounds, such as di-tert-butyltin derivatives and other dithiolate complexes, the expected values can be estimated. The Sn-C bond lengths in dibutyltin compounds are typically in the range of 2.15 to 2.23 Å. The Sn-S bond lengths are generally longer than the sum of their covalent radii, reflecting the polar nature of the bond. The C-Sn-C bond angle is often significantly larger than the ideal tetrahedral angle (109.5°) due to the steric bulk of the butyl groups, while the S-Sn-S angle within the six-membered ring would be constrained and likely smaller than the tetrahedral angle.
Interactive Table: Expected Bond Parameters
| Parameter | Expected Bond Length (Å) | Expected Bond Angle (°) | Notes |
| Sn-C | 2.15 - 2.23 | - | From analogous dibutyltin compounds. |
| Sn-S | 2.40 - 2.50 | - | Typical for organotin dithiolates. |
| S-C | ~1.76 | - | Based on related dithiolate complexes. |
| C-Sn-C | 125 - 140 | From analogous dibutyltin compounds. | |
| S-Sn-S | 90 - 100 | Constrained by the six-membered ring structure. | |
| C-S-Sn | 100 - 105 | - | - |
The potential for intermolecular Sn···S interactions is a key factor in the supramolecular chemistry of this compound. These secondary bonds, while weaker than covalent bonds, are strong enough to direct the assembly of individual molecules into well-defined one-, two-, or three-dimensional structures in the solid state.
In similar organotin compounds, these interactions lead to the formation of centrosymmetric dimers or extended polymeric chains. The geometry of these assemblies is dictated by the coordination preferences of the tin atom and the steric demands of the butyl groups. Such supramolecular structures are a recurring motif in the crystal packing of organotin sulfides and halides.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution. The ¹H NMR spectrum provides detailed information about the proton environments in both the butyl chains and the heterocyclic ring.
The ¹H NMR spectrum of this compound can be predicted based on established chemical shift values and coupling patterns. The spectrum would feature distinct signals for the protons of the two n-butyl groups and the three methylene (B1212753) groups of the propane-1,3-dithiol backbone.
Butyl Substituents: The four-carbon butyl chain (–CH₂–CH₂–CH₂–CH₃) attached to the tin atom gives rise to four distinct sets of signals.
The terminal methyl (–CH₃) protons typically appear as a triplet around 0.9 ppm.
The two internal methylene (–CH₂–CH₂–) groups are expected to appear as complex multiplets, likely resembling sextets, in the region of 1.3 to 1.7 ppm.
The methylene group directly bonded to the tin atom (Sn–CH₂–) is the most deshielded of the butyl protons and is expected to appear as a triplet further downfield, typically in the 1.1-1.6 ppm range, often with visible satellite peaks due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
Dithiastanninane Ring Protons: The protons of the propane-1,3-dithiol moiety (–S–CH₂–CH₂–CH₂–S–) would also produce characteristic signals.
The two methylene groups adjacent to the sulfur atoms (S–CH₂–) are expected to be deshielded and would likely appear as a multiplet (potentially a triplet) around 2.8-3.1 ppm.
The central methylene group (–CH₂–) in the ring is expected to be the most shielded of the ring protons, appearing as a multiplet (potentially a quintet) around 1.9-2.2 ppm.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) |
| Butyl Group | |||
| –CH₃ | Triplet (t) | 6H | ~0.9 |
| –CH₂–CH₃ | Multiplet (m) | 4H | ~1.4 |
| Sn–CH₂–CH₂ – | Multiplet (m) | 4H | ~1.6 |
| Sn–CH₂ – | Triplet (t) | 4H | ~1.3 |
| Dithiastanninane Ring | |||
| S–CH₂– | Multiplet (m) | 4H | ~2.9 |
| –CH₂–CH₂–CH₂– | Multiplet (m) | 2H | ~2.0 |
Vibrational Spectroscopy
Vibrational spectroscopy probes the bonding within a molecule by measuring the absorption of energy corresponding to specific molecular vibrations, such as stretching and bending.
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the alkyl chains and the Sn-S bonds. youtube.comf1000research.com
C-H Vibrations: Strong absorptions in the 2850-2960 cm⁻¹ region are assigned to the symmetric and asymmetric C-H stretching vibrations of the CH₂ and CH₃ groups in the butyl chains and the propyl backbone. researchgate.net Bending vibrations (scissoring, wagging) for these groups appear in the 1375-1465 cm⁻¹ range.
Sn-C Stretching: The stretching vibration of the tin-carbon bond (ν(Sn-C)) is a key diagnostic peak. For dibutyltin compounds, these modes typically appear in the 500-610 cm⁻¹ range. unimas.mynih.gov The presence of bands in this region confirms the existence of the butyl groups directly attached to the tin atom.
Sn-S Stretching: The tin-sulfur stretching vibration (ν(Sn-S)) is fundamental to identifying the dithiastanninane ring structure. These absorptions are found in the far-infrared region, typically between 350 and 450 cm⁻¹. cdnsciencepub.com Their presence is definitive proof of the covalent bond between the tin atom and the sulfur atoms of the dithiolate ligand.
C-S Stretching: The carbon-sulfur stretching modes (ν(C-S)) are generally weak and appear in the 600-800 cm⁻¹ region. researchgate.net
Table 2: Characteristic FT-IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |
| 2960 – 2850 | ν(C-H) | Asymmetric & Symmetric Stretch |
| 1465 – 1375 | δ(C-H) | Bending / Scissoring |
| 600 – 500 | ν(Sn-C) | Asymmetric & Symmetric Stretch |
| 450 – 350 | ν(Sn-S) | Asymmetric & Symmetric Stretch |
| 800 – 600 | ν(C-S) | Stretch |
Raman spectroscopy provides data that is complementary to FT-IR. nih.gov According to the mutual exclusion rule for centrosymmetric molecules, vibrations that are Raman active may be IR inactive, and vice versa. While this compound is not centrosymmetric, vibrations that are symmetric and result in a change in polarizability give rise to strong Raman signals, whereas asymmetric vibrations involving a large change in dipole moment produce strong IR bands.
The symmetric stretching modes of the Sn-C₂ and Sn-S₂ moieties are expected to be particularly strong in the Raman spectrum. nih.gov The symmetric ν(Sn-S) stretch, in particular, can provide unambiguous evidence for the dithiastanninane structure and is often more easily identified in the Raman spectrum than in the IR spectrum. researchgate.netacs.org The data obtained would reinforce the assignments made from FT-IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides critical information regarding the compound's molecular weight and fragmentation pattern, which offers further structural confirmation. For this compound (Molecular Formula: C₁₁H₂₄S₂Sn), the electron ionization (EI) mass spectrum is expected to show a characteristic molecular ion peak (M⁺) cluster. This cluster arises from the numerous stable isotopes of tin, which creates a distinctive and easily recognizable pattern. dtic.mil
The primary fragmentation pathway for organotin compounds involves the sequential loss of the alkyl groups attached to the tin atom. researchgate.netresearchgate.net For this compound, this would proceed as follows:
Loss of a butyl radical (•C₄H₉): The molecular ion [C₈H₁₈Sn(S(CH₂)₃S)]⁺ would lose a butyl radical (57 Da) to form the [C₄H₉Sn(S(CH₂)₃S)]⁺ fragment.
Loss of a second butyl radical: The subsequent loss of the second butyl radical would lead to the [Sn(S(CH₂)₃S)]⁺ fragment, which represents the tin atom chelated by the dithiolate ligand.
Alternative fragmentation can involve the loss of butene (C₄H₈, 56 Da) via hydrogen rearrangement, leading to tin-hydride containing fragments. researchgate.net Cleavage within the dithiastanninane ring is also possible.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (for ¹²⁰Sn) | Ion Formula | Description |
| 340 | [C₁₁H₂₄S₂Sn]⁺ | Molecular Ion (M⁺) |
| 283 | [C₇H₁₅S₂Sn]⁺ | [M - C₄H₉]⁺ |
| 226 | [C₃H₆S₂Sn]⁺ | [M - 2(C₄H₉)]⁺ |
| 177 | [C₄H₉SnS]⁺ | Fragment from ring cleavage |
| 157 | [HSnS]⁺ | Fragment from ring and butyl group loss |
Note: m/z values are calculated using the most abundant tin isotope (¹²⁰Sn). The full spectrum will show a cluster of peaks for each tin-containing fragment corresponding to the natural isotopic abundance of Sn.
Chemical Reactivity and Mechanistic Investigations of 2,2 Dibutyl 1,3,2 Dithiastanninane
Reactivity of the Tin-Sulfur Bond in the Dithiastanninane Ring
The tin-sulfur (Sn-S) bonds within the dithiastanninane ring are susceptible to various reactions, leading to either ring modification or substitution at the tin center.
Ring-opening reactions can be initiated by various reagents. For instance, in a related thiazoline (B8809763) system, alkyl halides in the presence of a base like cesium carbonate can induce ring opening via S-alkylation. nih.gov While not directly studying 2,2-dibutyl-1,3,2-dithiastanninane, this suggests a potential pathway for the cleavage of the Sn-S bond and subsequent functionalization.
Ring expansion processes, although less commonly documented for this specific compound, are a possibility in heterocyclic systems. Such reactions often proceed through the insertion of atoms or functional groups into the ring structure.
The tin center in organotin compounds is known to undergo ligand exchange reactions. gelest.comnih.gov In the case of this compound, the sulfide (B99878) ligands can potentially be displaced by other nucleophiles. The inherent Lewis acidity of the tin(IV) center facilitates these exchange processes, which are fundamental to the catalytic activity of many organotin compounds. nih.gov
Reactions Involving the Butyl Ligands
The butyl groups attached to the tin atom are generally stable but can participate in redistribution and cleavage reactions under specific conditions.
Organotin compounds can undergo disproportionation reactions, leading to a redistribution of alkyl groups. For example, the hydrolysis of a mixed-ligand dimethyltin (B1205294) compound resulted in a mixture of mono- and dimethyltin fragments. nih.gov This indicates that, under certain conditions, the butyl groups on this compound could potentially redistribute with other tin species.
The cleavage of tin-carbon (Sn-C) bonds typically requires specific and often harsh conditions. However, studies on related organotin compounds have shown that partial cleavage of Sn-C bonds can occur during hydrolysis, leading to the formation of novel cluster structures. nih.gov The presence of certain functional groups on the organotin precursor can influence whether Sn-C bond activation occurs. nih.gov
Interactions with External Reagents (Electrophiles, Nucleophiles, Oxidizing Agents, Reducing Agents)
The reactivity of this compound with external reagents is a crucial aspect of its chemistry.
Electrophiles: The tin center, being Lewis acidic, can interact with electrophiles. Reactions with acylating agents, for example, have been observed in related dioxastannolens, leading to various esterified products. rsc.org
Nucleophiles: The tin center is susceptible to nucleophilic attack, which can lead to substitution reactions as previously discussed. Strong electron-donating ligands can enhance the nucleophilicity of the tin atom itself, enabling reactions with other electrophiles. chemrxiv.org
Oxidizing Agents: Organotin compounds can react with oxidizing agents. For instance, related tin(II) cations can be oxidized by reagents like o-chloranil and elemental sulfur (S8) to form tin(IV) species. chemrxiv.org Heating a similar dioxastannolen in the presence of oxygen resulted in decomposition products derived from dibutyltin (B87310) oxide. rsc.org
Reducing Agents: The reduction of organotin compounds is also possible. While specific studies on the reduction of this compound are not prevalent, related organotin byproducts from reactions like the Stille coupling can be treated with reducing agents or other reagents to facilitate their removal. rochester.edu
Table of Research Findings on Organotin Compound Reactivity:
| Compound/System | Reagent/Condition | Observed Reaction | Research Focus |
| Mixed-ligand dimethyltin(ethoxy)ethanesulfonate | Hydrolysis in moist hexane | Disproportionation and partial cleavage of Sn-C and S-C bonds | Unusual reactivity under hydrolytic conditions nih.gov |
| Thiazoline fused 2-pyridones | Alkyl halides with Cesium Carbonate | Ring-opening via S-alkylation | Synthesis of N-alkenyl functionalized 2-pyridones nih.gov |
| n-Butyl substituted tin(IV) complexes | Catalytic esterification conditions | Formation of a monomeric tin catalyst | Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification nih.gov |
| 2,2-Dibutyl-1,3,2-dioxastannolens | Heat | Decomposition to benzil (B1666583) and dibutylstannylene derivatives | Reactivity of dioxastannolens rsc.org |
| 2,2-Dibutyl-1,3,2-dioxastannolens | Oxygen | Formation of benzil and dibutyltin oxide derivatives | Reactivity of dioxastannolens rsc.org |
| 2,2-Dibutyl-1,3,2-dioxastannolens | Acetyl chloride | Formation of cis-stilbene (B147466) diacetate | Reactivity with acylating agents rsc.org |
| PhB(tBuIm)3-stabilized Sn(II) cation | o-chloranil, S8 | Oxidation to Sn(IV) cation salts | Stabilization and reactivity of nucleophilic tin(II) cations chemrxiv.org |
Coordination Chemistry of 2,2 Dibutyl 1,3,2 Dithiastanninane
2,2-Dibutyl-1,3,2-dithiastanninane as a Ligand in Metal Complex Formation
There is a notable absence of published research detailing the use of this compound as a ligand in the formation of metal complexes.
Monodentate and Bidentate Coordination Modes through Sulfur Atoms
No experimental or theoretical studies have been found that describe the monodentate or bidentate coordination of this compound to a metal center via its sulfur atoms. The potential for the two sulfur atoms of the dithiastanninane ring to act as a chelating agent remains to be investigated.
Bridging Ligand Behavior in Polynuclear Complexes
Similarly, there is no information available regarding the capacity of this compound to act as a bridging ligand to form polynuclear complexes. The steric and electronic properties of the dibutyl groups on the tin atom could influence its ability to link multiple metal centers, but this has not been explored.
Synthesis and Characterization of Metal Complexes Incorporating the Dithiastanninane Moiety
A search of chemical databases and research articles did not yield any reports on the synthesis or characterization of metal complexes that include the this compound moiety. Standard characterization techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry have not been applied to any such complexes, as their synthesis has not been described.
Applications in the Construction of Coordination Polymers and Metal-Organic Frameworks
The potential application of this compound as a building block for coordination polymers or metal-organic frameworks (MOFs) has not been investigated. The bifunctional nature of the ligand, with two potential sulfur donor sites, could theoretically allow for the formation of extended network structures. However, no such materials have been reported in the scientific literature.
Theoretical and Computational Chemistry Studies of 2,2 Dibutyl 1,3,2 Dithiastanninane
Density Functional Theory (DFT) Calculations
No specific DFT studies on 2,2-Dibutyl-1,3,2-dithiastanninane were found. Consequently, information regarding its optimized geometry, conformational analysis, electronic structure, spectroscopic properties, and reactivity is not available.
Geometry Optimization and Conformational Analysis
There is no published research on the optimized molecular structure or the conformational isomers of this compound.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals
Data on the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the corresponding energy gap for this compound are not available in the literature.
Vibrational Frequency Calculations and Spectroscopic Property Prediction
Calculated vibrational frequencies and predicted spectroscopic data (such as IR and Raman spectra) for this compound could not be located.
Charge Distribution, Electrostatic Potential Surfaces, and Reactivity Descriptors
Information regarding the charge distribution, molecular electrostatic potential (MEP) surfaces, and other reactivity descriptors for this specific molecule is not documented in scientific papers.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
No molecular dynamics simulation studies have been published that investigate the dynamic behavior and stability of this compound.
Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis
There is no available research on the reaction pathways, transition states, or mechanistic studies involving this compound that has been elucidated through quantum chemical calculations.
Force Field Development and Classical Simulations for Large-Scale Systems
The study of large-scale systems and long-timescale phenomena of this compound, such as its aggregation behavior, interaction with surfaces, or its conformational dynamics in different environments, necessitates the use of classical molecular mechanics (MM) simulations. Unlike quantum mechanical (QM) methods, which are computationally prohibitive for systems containing thousands of atoms, classical simulations rely on empirical force fields to describe the potential energy of the system. A force field is a set of mathematical functions and associated parameters that define the energy of a molecule as a function of its atomic coordinates. usc.eduethz.ch The development of an accurate force field for a novel or less-common molecule like this compound is a critical prerequisite for any meaningful classical simulation.
The process of creating such a force field is a meticulous task that involves several steps. ethz.ch First, the functional form of the potential energy is chosen, typically drawing from well-established force fields like AMBER, CHARMM, or OPLS. acs.orgnih.gov These force fields generally partition the total energy into bonded and non-bonded terms.
The bonded terms account for interactions between atoms connected by covalent bonds and include bond stretching, angle bending, and torsional (dihedral) angle rotation. The non-bonded terms describe through-space interactions and typically include van der Waals forces (often modeled with a Lennard-Jones potential) and electrostatic interactions (modeled using atom-centered partial charges). usc.edunih.gov
Parameterization is the core of force field development. For a molecule like this compound, this process would involve a hybrid approach, combining high-level QM calculations with fitting to available experimental data. nih.govresearchgate.net Given the presence of a heavy atom (tin) and sulfur, special considerations are necessary.
For the tin atom, effective core potentials (ECPs) or pseudo-potentials, such as LANL2DZ, are often employed in the QM calculations to reduce computational cost while accurately representing the core electrons. nih.gov The geometry of the dithiastanninane ring and the coordination around the tin center would be optimized using density functional theory (DFT) to obtain equilibrium bond lengths and angles. nih.govnih.gov These optimized geometries provide the basis for the equilibrium values (r₀, θ₀) in the force field's bond and angle terms. The force constants (k_b, k_θ) are typically derived from the second derivative of the potential energy surface around the equilibrium geometry, which can be calculated from the vibrational frequencies obtained from the QM calculations. researchgate.net
Parameterizing the dihedral terms, which govern the conformational flexibility of the butyl chains and the dithiastanninane ring, requires scanning the potential energy surface along the relevant torsion angles using QM methods. nih.gov The resulting energy profiles are then fitted to the mathematical form of the dihedral potential in the chosen force field.
The non-bonded parameters, particularly the partial atomic charges, are crucial for describing intermolecular interactions. These are often derived by fitting the electrostatic potential calculated by QM methods. nih.govresearchgate.net For sulfur-containing molecules, standard atom-centered charges can be insufficient to capture the anisotropy of the electron distribution around the sulfur atoms. To address this, more advanced models that include off-atom point charges (virtual sites) may be employed to better represent features like σ-holes and lone pairs, leading to a more accurate description of directional non-covalent interactions. nih.govresearchgate.net
The following table provides an illustrative example of the types of parameters that would need to be developed for a force field for this compound. The values are representative and would need to be rigorously derived from QM calculations and experimental data for a production-level simulation.
| Bond Stretching Parameters (E = k_b(r - r₀)²) | ||
|---|---|---|
| Atom Types | k_b (kcal/mol/Ų) | r₀ (Å) |
| Sn-S | 150.0 | 2.42 |
| S-C | 250.0 | 1.81 |
| Sn-C | 180.0 | 2.15 |
| C-C | 310.0 | 1.53 |
| C-H | 340.0 | 1.09 |
| Angle Bending Parameters (E = k_θ(θ - θ₀)²) | ||
| Atom Types | k_θ (kcal/mol/rad²) | θ₀ (deg) |
| S-Sn-S | 70.0 | 95.0 |
| C-Sn-S | 75.0 | 110.0 |
| Sn-S-C | 80.0 | 104.0 |
| S-C-C | 60.0 | 112.0 |
| Non-Bonded (Lennard-Jones) Parameters (E = 4ε[(σ/r)¹² - (σ/r)⁶]) | ||
| Atom Type | ε (kcal/mol) | σ (Å) |
| Sn | 0.45 | 2.80 |
| S | 0.25 | 3.55 |
| C (aliphatic) | 0.066 | 3.50 |
| H (aliphatic) | 0.015 | 2.50 |
Once a robust force field has been developed and validated, it can be used in molecular dynamics (MD) simulations to study the behavior of large systems of this compound. nih.gov For example, simulations could be set up to investigate the self-assembly of these molecules in a solvent, the structure of the liquid state, or their adsorption onto a material surface. These simulations would solve Newton's equations of motion for every atom in the system, providing a trajectory that describes the positions and velocities of the atoms over time. youtube.com Analysis of these trajectories can reveal a wealth of information at the molecular level, such as radial distribution functions to characterize local structure, diffusion coefficients, and the conformational landscape of the molecule in a condensed phase.
Advanced Applications in Catalysis and Materials Science
Catalytic Roles of 2,2-Dibutyl-1,3,2-dithiastanninane and Related Organotin Species
The catalytic activity of organotin compounds stems from the Lewis acidic nature of the tin atom and the nature of the ligands attached to it. The general structure R₂SnX₂, where R is an alkyl or aryl group and X is an anionic ligand, allows for fine-tuning of catalytic properties. The reactivity and applications depend on the stability of the carbon-tin bond, the lability of the anionic ligand, and the ability of the tin atom to expand its coordination number beyond four. gelest.com Organotin compounds with tin-sulfur bonds, such as in this compound and related organotin dithiocarbamates, are noted for their applications in catalysis and as precursors for materials like tin sulfide (B99878) nanoparticles. cornell.edu
Homogeneous Catalysis for Organic Transformations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a primary application for many organometallic compounds, including organotins. libretexts.orglibretexts.org These catalysts are effective in a variety of organic transformations due to the accessibility of the active catalytic sites. nih.gov
While specific studies detailing the use of this compound in homogeneous catalysis are not widely available, related organotin(IV) compounds have been successfully employed. For instance, certain synthesized organotin(IV) compounds have shown high efficacy in catalyzing the synthesis of 1,2-disubstituted benzimidazoles, with the Lewis acidic Sn(IV) center playing a key role in achieving product yields up to 92%. rsc.org Furthermore, organotin(IV) dithiocarbamate (B8719985) complexes, which share the feature of tin-sulfur bonding, are recognized for their diverse applications in catalysis. cornell.edu The functionality of these complexes often arises from a synergistic effect between the organotin(IV) moiety and the dithiocarbamate ligand. cornell.edumdpi.com
Heterogeneous Catalysis via Support Immobilization
To overcome the challenges of separating homogeneous catalysts from reaction products, catalysts can be immobilized on insoluble solid supports. ecust.edu.cn This process, known as heterogenization, combines the high activity and selectivity of homogeneous catalysts with the ease of recovery and recycling of heterogeneous catalysts. nih.gov
Research has demonstrated the successful immobilization of organotin compounds on silica (B1680970) surfaces. One method involves linking a dialkyltin dimethoxide to silica, creating a catalyst effective for the reduction of ketones and aldehydes using polymethylhydrosiloxane (B1170920) as the hydride source. rsc.org This immobilized catalyst can be readily recovered and recycled without a noticeable loss of activity over multiple cycles. rsc.org
Another approach involves anchoring tributyltin(IV) methoxide (B1231860) and dibutyltin(IV) dimethoxide onto either non-functionalized silica or silica functionalized with mercaptopropyl groups. scielo.br The resulting covalent bonds (O-Sn or S-Sn) create stable heterogeneous catalysts. scielo.br These supported catalysts have proven effective in transesterification reactions, although their efficiency can be slightly lower than their homogeneous counterparts. scielo.brfigshare.com The key to these applications is the creation of a labile bond between the functional group and the tin atom under reaction conditions, allowing the catalytic cycle to proceed. google.com
Applications in Polymerization Processes (e.g., polyurethane foams, silicone rubbers, epoxy resins)
Organotin compounds are extensively used as catalysts in the polymer industry, particularly for producing polyurethanes, silicones, and epoxy resins. sabtechmachine.comresearchgate.netreaxis.com Their primary function is to accelerate polymerization and crosslinking reactions.
Polyurethane (PU) Foams: In polyurethane production, organotin catalysts are crucial for controlling the two main reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). sabtechmachine.com They significantly accelerate the reaction between isocyanates and polyols, which leads to polymer chain growth and crosslinking. sabtechmachine.com By balancing the activity of organotin catalysts (which primarily promote gelling) with amine catalysts (which primarily promote blowing), manufacturers can precisely control the foam's properties, such as density, hardness, and cell structure. sabtechmachine.comresearchgate.net Commonly used organotin catalysts include dibutyltin (B87310) dilaurate (DBTDL) and stannous octoate. sabtechmachine.comresearchgate.net
Silicone Rubbers: Organotin compounds are key catalysts for the curing of room-temperature-vulcanizing (RTV) silicone rubbers. researchgate.netkbgtech.co.kr They catalyze the condensation reaction between alkoxy silicones or between terminal silanol (B1196071) (Si-OH) groups of a diorganopolysiloxane and an organosilicon crosslinking agent. researchgate.netkbgtech.co.kr This process forms the crosslinks that give the silicone its rubbery, elastomeric properties. researchgate.net Dialkyltin dicarboxylates are frequently used for this purpose. researchgate.net Air-activated organotin catalysts have also been developed, showing excellent catalytic properties for curing silicones. consensus.app
Epoxy Resins: While less common than in PU and silicone chemistry, organotin compounds can also be used in the curing of epoxy resins. They can act as catalysts, often in conjunction with other compounds, to facilitate the crosslinking of the epoxy system. gvchem.com
Interactive Data Table: Organotin Catalysts in Polymerization
| Polymer System | Catalyst Type | Common Examples | Catalytic Function |
|---|---|---|---|
| Polyurethane Foams | Dialkyltin Carboxylates | Dibutyltin dilaurate (DBTDL) | Primarily accelerates the gelling reaction (isocyanate-polyol). sabtechmachine.comresearchgate.net |
| Stannous Carboxylates | Stannous Octoate | Primarily promotes the blowing reaction (isocyanate-water). sabtechmachine.com | |
| Silicone Rubbers (RTV) | Dialkyltin Carboxylates | Dibutyltin dilaurate (DBTDL) | Catalyzes condensation curing between silanol and alkoxysilane groups. researchgate.net |
| Chelated Organotins | Dibutyl diacetyl ethyl tin acetate | Used in dealcoholization type RTV-1 silicone rubber. google.com | |
| Epoxy Resins | Organometallic compounds | Organotin compounds | Accelerate curing and crosslinking reactions. gvchem.com |
Mechanisms of Catalytic Action and Identification of Active Species
Understanding the mechanism of catalytic action is crucial for optimizing reaction conditions and catalyst design. For organotin catalysts, several mechanisms have been proposed, often involving the coordination of reactants to the tin center. gelest.com
In Polyurethane Formation: The most widely accepted mechanism for polyurethane catalysis by compounds like dibutyltin dilaurate (DBTDL) is the Lewis acid mechanism. l-i.co.uk The electrophilic tin atom coordinates with the oxygen or nitrogen atom of the isocyanate group, activating it for nucleophilic attack by the alcohol (polyol). acs.orggoogle.com An alternative or concurrent mechanism involves the coordination of the tin catalyst with the hydroxyl group of the polyol, increasing its nucleophilicity. gelest.com There is also evidence suggesting that the initial organotin carboxylate reacts with the polyol to form an organotin alkoxide, which is the true, more active catalytic species in the cycle. researchgate.net The reaction between the isocyanate and the tin-activated alcohol then proceeds to form the urethane (B1682113) linkage, regenerating the catalyst. google.comresearchgate.net
In Silicone Curing: For the condensation cure of RTV silicones catalyzed by dialkyltin dicarboxylates, it is proposed that the catalyst first undergoes hydrolysis with ambient moisture to form a dialkyltin hydroxide (B78521). researchgate.net This hydroxide is considered the actual active catalyst. It then reacts with the alkoxysilane crosslinker (e.g., tetraethoxysilane) to form an organotin silanolate. researchgate.net Subsequent reaction of this intermediate with a polymer silanol group (silanolysis) forms a new siloxane bond (crosslink) and regenerates the active organotin hydroxide, allowing the catalytic cycle to continue. researchgate.net
Precursor Applications in Advanced Materials Synthesis
Beyond their catalytic roles, organotin compounds are valuable precursors for creating advanced inorganic materials, particularly metal oxide coatings. rjpbcs.comlupinepublishers.com The organic ligands facilitate processing and deposition, and are subsequently removed to yield the final inorganic material.
Fabrication of Tin-Containing Functional Coatings (e.g., tin oxide coatings)
Organotin compounds are widely used as precursors for depositing thin films of tin(IV) oxide (SnO₂), a transparent conducting oxide (TCO). rjpbcs.comlupinepublishers.com These coatings are used in applications such as de-icing windshields, solar cells, and display systems due to their combination of electrical conductivity and optical transparency. rjpbcs.comresearchgate.net
The fabrication process typically involves depositing the organotin precursor onto a substrate, followed by conversion to SnO₂. This conversion can be achieved through several methods:
Pyrolysis/Calcination: The organotin compound is heated in air to a high temperature (e.g., 400-600°C). The organic components are burned off, and the tin is oxidized to form SnO₂. nih.govresearchgate.netnih.gov Organotin(IV) dithiocarbamate complexes have been used as single-source precursors, which upon direct pyrolysis in air yield tetragonal SnO₂ nanoparticles. nih.gov
Chemical Vapor Deposition (CVD): Volatile organotin halides or alkoxides are transported in the vapor phase to a hot substrate (e.g., glass), where they decompose and react with an oxygen source to form a thin film of SnO₂. rjpbcs.comlupinepublishers.com
Sol-Gel and Precipitation: Organotin compounds can be hydrolyzed to form a tin hydroxide or oxide precursor, which is then processed into a coating and heat-treated. researchgate.netresearchgate.net For instance, SnO₂ nanocrystallites can be synthesized from tin chloride (a product of organotin manufacturing) via co-precipitation, followed by calcination. ui.ac.id
The choice of precursor and method influences the properties of the final SnO₂ film, such as crystallinity, particle size, and conductivity. researchgate.netui.ac.id
Interactive Data Table: Organotin Precursors for Tin Oxide Coatings
| Precursor Type | Deposition/Conversion Method | Resulting Material | Key Findings & Conditions |
|---|---|---|---|
| Diphenyltin(IV) p-methylphenyldithiocarbamate | Direct Pyrolysis in Air | SnO₂ Nanoparticles | Heating at 400°C for 2 hours yields tetragonal SnO₂. nih.gov |
| Triphenyltin chloride | Friedel–Crafts crosslinking and subsequent carbonization | SnO₂/C Nanospheres | Rapid (15 min) synthesis produces ultrasmall (4 nm) SnO₂ particles in a carbon matrix for battery applications. rsc.org |
| Tin(II) Chloride (from organotin production) | Co-precipitation followed by Calcination | SnO₂ Nanocrystallites | Calcination temperature (300-600°C) controls crystallite size (1.19 to 13.75 nm) and band gap. researchgate.netui.ac.id |
| Organotin Alkoxides | Chemical Vapor Deposition (CVD) | SnO₂ Thin Films | Organometallic compounds are used to form electrically conductive thin films on glass surfaces. rjpbcs.comlupinepublishers.com |
Synthesis of Inorganic Materials and Nanostructures
Current research literature accessible through extensive searches does not provide specific examples or detailed studies on the application of this compound as a precursor for the synthesis of inorganic materials and nanostructures. While organotin compounds, in general, are utilized in materials synthesis, specific data for this particular dithiastanninane derivative is not available.
Role as a Polymer Stabilizer
There is no specific information available in the searched scientific literature regarding the use of this compound as a polymer stabilizer. Although other organotin compounds are well-known for their role in preventing the degradation of polymers, particularly PVC, dedicated research findings on the efficacy and mechanism of this specific compound in polymer stabilization could not be found.
Integration into Hybrid Organic-Inorganic Materials
Detailed research findings or specific examples of the integration of this compound into hybrid organic-inorganic materials are not present in the available literature. The potential for this compound to act as a molecular building block or a modifying agent in the creation of hybrid materials with tailored properties remains an area for future investigation.
Future Research Directions and Emerging Trends for 2,2 Dibutyl 1,3,2 Dithiastanninane
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of organotin compounds often involves stoichiometric reagents and can generate significant waste. Future research is increasingly focused on developing greener and more sustainable synthetic routes. For 2,2-Dibutyl-1,3,2-dithiastanninane, this includes exploring methods that minimize solvent use, reduce energy consumption, and utilize renewable feedstocks.
One promising approach is the adoption of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. uottawa.canih.govthieme.de The synthesis of this compound could be adapted to a flow system, potentially allowing for a more efficient and automated production process.
Furthermore, photocatalysis represents another frontier for sustainable organotin synthesis. The use of light to drive chemical reactions can lead to milder reaction conditions and unique reactivity patterns. nih.gov Research into the photocatalytic synthesis of organotin sulfides could pave the way for novel and environmentally benign methods for producing dithiastanninanes. The development of in-situ synthesis methods , where the dithiocarbamate (B8719985) ligand is generated and immediately reacted with the organotin precursor, has been shown to be effective for related compounds and could be further optimized for sustainability. nih.govpreprints.org
In Situ Spectroscopic Probes for Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols and ensuring product quality. Future research will increasingly rely on in situ spectroscopic techniques to monitor the formation of this compound in real-time.
In situ Fourier-transform infrared (FTIR) spectroscopy can provide valuable information about the disappearance of reactants and the appearance of products and intermediates by tracking characteristic vibrational bands. This technique is particularly useful for monitoring reactions in solution and can be employed to study the kinetics and mechanism of dithiastanninane formation.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for real-time reaction analysis. By acquiring NMR spectra at various time points during the reaction, it is possible to identify and quantify all species present in the reaction mixture, providing a comprehensive picture of the reaction progress. This can be particularly insightful for understanding the coordination changes around the tin atom during the formation of the heterocyclic ring.
Application of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. For this compound, these computational tools can be applied in several key areas.
Predictive synthesis models can be developed to forecast the optimal reaction conditions (e.g., temperature, solvent, catalyst) for maximizing the yield and purity of this compound. By training algorithms on existing reaction data, ML can identify complex relationships between reaction parameters and outcomes, thereby accelerating the optimization process.
Furthermore, AI can be employed for the de novo design of dithiastanninane derivatives with tailored properties . By learning the structure-property relationships from a database of known organotin compounds, generative models can propose novel molecular structures with desired catalytic activity, material properties, or biological functions. This approach has the potential to significantly shorten the discovery and development timeline for new applications of the dithiastanninane scaffold.
Exploration of New Catalytic Transformations
Organotin compounds have a long history as catalysts in various organic reactions, including polyurethane formation and esterification. wikipedia.orglupinepublishers.comresearchgate.net While the catalytic potential of this compound itself is not extensively documented, its structural features suggest several avenues for future exploration.
The Lewis acidic nature of the tin center, combined with the presence of sulfur atoms which can act as Lewis bases, opens up possibilities for bifunctional catalysis . This could enable the activation of both electrophilic and nucleophilic partners in a reaction, leading to unique reactivity and selectivity. Future research could investigate the use of this compound as a catalyst in reactions such as:
Ring-opening polymerization: The dithiastanninane ring could potentially initiate the polymerization of cyclic monomers like lactones or epoxides.
Cross-coupling reactions: While palladium catalysis is more common, the potential for tin-mediated or co-catalyzed cross-coupling reactions involving organosulfur compounds could be an area of investigation. uobabylon.edu.iq
Oxidation and reduction reactions: The tin center can potentially participate in redox processes, making dithiastanninanes interesting candidates for catalysts in specific oxidation or reduction reactions. preprints.org
Table 1: Potential Catalytic Applications for this compound
| Catalytic Transformation | Potential Role of Dithiastanninane | Key Research Question |
| Ring-Opening Polymerization | Lewis acidic tin center activates the monomer. | Can it effectively polymerize a range of cyclic esters and ethers? |
| C-S Cross-Coupling | Facilitates the formation of carbon-sulfur bonds. | Can it act as a primary catalyst or a co-catalyst with other metals? |
| Asymmetric Catalysis | Chiral variants could induce enantioselectivity. | Can chiral dithiastanninanes be synthesized and used for asymmetric transformations? |
| Oxidation of Sulfides | Tin center mediates the transfer of an oxidant. | What is the scope of substrates and the efficiency of the catalytic cycle? |
Design of Next-Generation Materials Leveraging Dithiastanninane Scaffolds
The unique structural and electronic properties of the dithiastanninane ring make it an attractive building block for the design of novel materials. Future research in this area is expected to focus on creating polymers and hybrid materials with tailored functionalities.
Organotin-sulfur polymers derived from the ring-opening polymerization of dithiastanninanes could lead to materials with interesting optical, electronic, or thermal properties. The presence of both tin and sulfur in the polymer backbone could impart unique characteristics not found in traditional organic polymers. nih.gov These materials could find applications as:
Specialty polymers: With high refractive indices or specific thermal stability.
Precursors for tin sulfide (B99878) (SnS) nanoparticles: Controlled thermal decomposition of dithiastanninane-based polymers could offer a route to SnS nanomaterials with applications in photovoltaics and thermoelectrics. nih.gov
Furthermore, the dithiastanninane scaffold can be incorporated into hybrid materials . For instance, it could be grafted onto silica (B1680970) or other inorganic supports to create heterogeneous catalysts with improved stability and recyclability. The sulfur atoms could also be used to coordinate with other metal ions, leading to the formation of multi-metallic materials with synergistic properties.
Table 2: Potential Material Applications of Dithiastanninane Scaffolds
| Material Type | Design Strategy | Potential Application | Key Research Question |
| Organotin-Sulfur Polymers | Ring-opening polymerization of dithiastanninanes. | High refractive index coatings, specialty plastics. | What are the polymerization kinetics and the resulting polymer properties? |
| Tin Sulfide Nanoparticles | Thermal decomposition of dithiastanninane precursors. | Thin-film solar cells, thermoelectric devices. | Can the size and morphology of the nanoparticles be controlled by the precursor design? |
| Heterogeneous Catalysts | Grafting dithiastanninane onto solid supports. | Recyclable catalysts for organic synthesis. | How does immobilization affect the catalytic activity and stability? |
| Hybrid Metal-Organic Frameworks | Using dithiastanninane as a building block or ligand. | Gas storage, separation, and sensing. | Can stable and porous frameworks be constructed using this scaffold? |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
